3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine
Brand Name: Vulcanchem
CAS No.: 1227581-79-4
VCID: VC3028336
InChI: InChI=1S/C6H5F3N2O/c7-6(8,9)5-4(10)3(12)1-2-11-5/h1-2H,10H2,(H,11,12)
SMILES: C1=CNC(=C(C1=O)N)C(F)(F)F
Molecular Formula: C6H5F3N2O
Molecular Weight: 178.11 g/mol

3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine

CAS No.: 1227581-79-4

VCID: VC3028336

Molecular Formula: C6H5F3N2O

Molecular Weight: 178.11 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine - 1227581-79-4

Description

3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine is a fluorinated pyridine derivative of significant interest in medicinal chemistry, organic synthesis, and pharmaceutical research. This compound features a trifluoromethyl group, an amino group, and a hydroxyl group attached to the pyridine ring, making it a versatile building block for various applications. Below, we explore its chemical properties, synthesis, applications, and relevance in research.

Synthesis

The synthesis of 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine typically involves multi-step reactions starting with pyridine derivatives. Common strategies include:

  • Electrophilic Substitution: Introduction of the trifluoromethyl group via halogenation or other electrophilic reactions.

  • Amination: Addition of the amino group through nucleophilic substitution.

  • Hydroxylation: Hydroxylation at specific positions on the pyridine ring using oxidizing agents.

These steps may involve catalysts such as palladium or copper to ensure regioselectivity and high yields.

Applications

3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine is widely used in various fields due to its functional versatility:

  • Pharmaceuticals:

    • Serves as a precursor for active pharmaceutical ingredients (APIs).

    • Used in the synthesis of kinase inhibitors for cancer treatment.

    • Plays a role in developing immunotherapy drugs.

  • Ligand Design:

    • Acts as a ligand for stabilizing hypervalent iodine species.

    • Facilitates synthetic transformations in organic chemistry.

  • Medicinal Chemistry:

    • Its trifluoromethyl group enhances drug bioavailability and metabolic stability.

    • Used to design molecules with improved pharmacokinetics.

Research Findings

Recent studies highlight the importance of trifluoromethyl-substituted heterocycles in biological applications:

  • Anticancer Activity:

    • Derivatives of trifluoromethyl pyridines exhibit promising anticancer properties against cell lines such as PC3, K562, Hela, and A549 .

    • These compounds are less toxic than standard treatments like doxorubicin but show moderate efficacy.

  • Antifungal and Insecticidal Properties:

    • Trifluoromethyl derivatives demonstrate high inhibition rates against fungal pathogens like Botrytis cinerea and Phomopsis species .

  • Drug Discovery:

    • Trifluoromethylated pyridines are explored for their role in stabilizing bioactive conformations in drug molecules .

CAS No. 1227581-79-4
Product Name 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine
Molecular Formula C6H5F3N2O
Molecular Weight 178.11 g/mol
IUPAC Name 3-amino-2-(trifluoromethyl)-1H-pyridin-4-one
Standard InChI InChI=1S/C6H5F3N2O/c7-6(8,9)5-4(10)3(12)1-2-11-5/h1-2H,10H2,(H,11,12)
Standard InChIKey UJLBWQRMWAZISG-UHFFFAOYSA-N
SMILES C1=CNC(=C(C1=O)N)C(F)(F)F
Canonical SMILES C1=CNC(=C(C1=O)N)C(F)(F)F
PubChem Compound 118703964
Last Modified Aug 16 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator